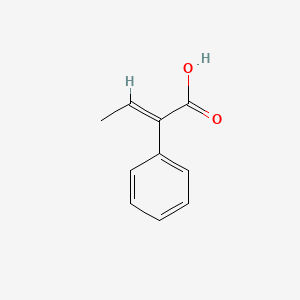

(E)-2-phenylbut-2-enoic acid

CAS No.: 20432-26-2

Cat. No.: VC4090765

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20432-26-2 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | (E)-2-phenylbut-2-enoic acid |

| Standard InChI | InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+ |

| Standard InChI Key | UBJNPHAYKBNFOC-XNWCZRBMSA-N |

| Isomeric SMILES | C/C=C(\C1=CC=CC=C1)/C(=O)O |

| SMILES | CC=C(C1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CC=C(C1=CC=CC=C1)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of (E)-2-phenylbut-2-enoic acid is C₁₀H₁₀O₂, with a molecular weight of 162.18 g/mol . Its IUPAC name, (E)-2-phenylbut-2-enoic acid, reflects the trans configuration of the double bond (C2=C3) and the phenyl substituent at C2. The planar geometry of the α,β-unsaturated system confers distinct electronic properties, including conjugation between the carbonyl group and the double bond, which influences its reactivity in cycloadditions and nucleophilic additions .

Key Structural Features:

-

Stereochemistry: The E-configuration ensures the phenyl and carboxylic acid groups are on opposite sides of the double bond .

-

Functional Groups: A carboxylic acid (-COOH) at C1 and a phenyl ring at C2 .

-

Conjugation: Extended π-system across C1–C3, enhancing stability and directing electrophilic attacks .

Spectroscopic Identification

-

¹H-NMR: Vinyl protons (C2–C3) appear as a doublet of doublets at δ 6.3–6.8 ppm (J ≈ 15 Hz), while the carboxylic acid proton resonates downfield at δ 12–13 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C stretch) .

-

Mass Spectrometry: Molecular ion peak at m/z 162.07 (C₁₀H₁₀O₂), with fragmentation patterns confirming the α,β-unsaturated system .

Synthesis and Production

Laboratory-Scale Synthesis

(E)-2-Phenylbut-2-enoic acid is typically synthesized via Claisen-Schmidt condensation between phenylacetic acid derivatives and α,β-unsaturated ketones . A common route involves:

-

Condensation: Reacting phenylacetic acid with crotonaldehyde in ethanol under acidic catalysis (e.g., H₂SO₄).

-

Oxidation: Treating the intermediate with potassium permanganate (KMnO₄) to yield the carboxylic acid .

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Ethanol or methanol

Industrial Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors with heterogeneous catalysts (e.g., zeolites) are employed to enhance yield (up to 75%) and reduce waste .

Optimization Challenges:

-

Byproduct Formation: Isomerization to the (Z)-configuration or decarboxylation under high temperatures .

-

Catalyst Deactivation: Mitigated using recyclable solid acid catalysts .

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological PSA | 37.3 Ų | |

| Rotatable Bonds | 2 |

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in nonpolar solvents (e.g., hexane) .

-

Stability: Susceptible to photodegradation; storage under inert atmosphere recommended .

Applications in Research and Industry

Organic Synthesis

(E)-2-Phenylbut-2-enoic acid is a versatile building block for:

-

Heterocycle Synthesis: Serves as a dienophile in Diels-Alder reactions to form six-membered rings .

-

Pharmaceutical Intermediates: Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants .

Comparative Analysis with Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume